2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds have gained significant attention in scientific research due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several stepsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to facilitate the desired transformations .
Chemical Reactions Analysis
2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown similar biological activities.
Thioglycoside derivatives: These compounds have been designed as CDK2 inhibitors and have demonstrated potent cytotoxic activities. The uniqueness of this compound lies in its specific chemical structure, which provides distinct binding interactions with CDK2, leading to its potent inhibitory effects.
Properties
Molecular Formula |
C13H8Cl2N6O |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H8Cl2N6O/c14-9-2-1-7(3-10(9)15)22-5-11-18-13-8-4-17-19-12(8)16-6-21(13)20-11/h1-4,6H,5H2,(H,17,19) |
InChI Key |
IPLMTRUMOIBFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NN3C=NC4=C(C3=N2)C=NN4)Cl)Cl |
Origin of Product |
United States |
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